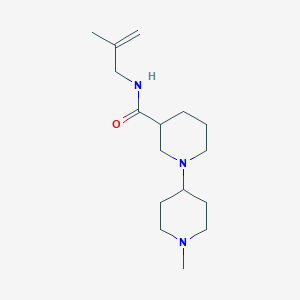![molecular formula C24H24N4O2 B6132661 (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL){1-METHYL-3-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]-1H-PYRAZOL-4-YL}METHANONE](/img/structure/B6132661.png)
(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL){1-METHYL-3-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]-1H-PYRAZOL-4-YL}METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL){1-METHYL-3-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]-1H-PYRAZOL-4-YL}METHANONE is a complex organic molecule featuring indole and pyrazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL){1-METHYL-3-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]-1H-PYRAZOL-4-YL}METHANONE typically involves multi-step organic reactions. The starting materials are often indole derivatives and pyrazole derivatives, which undergo condensation reactions under controlled conditions. Common reagents include strong acids or bases to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts may be used to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL){1-METHYL-3-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]-1H-PYRAZOL-4-YL}METHANONE: can undergo various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学的研究の応用
(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL){1-METHYL-3-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]-1H-PYRAZOL-4-YL}METHANONE: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL){1-METHYL-3-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]-1H-PYRAZOL-4-YL}METHANONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
- Compounds involved in Knoevenagel condensation
Uniqueness
(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL){1-METHYL-3-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]-1H-PYRAZOL-4-YL}METHANONE: is unique due to its specific structural features combining indole and pyrazole moieties, which confer distinct chemical and biological properties not found in other similar compounds.
特性
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-[1-methyl-3-(2-methyl-2,3-dihydroindole-1-carbonyl)pyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-15-12-17-8-4-6-10-20(17)27(15)23(29)19-14-26(3)25-22(19)24(30)28-16(2)13-18-9-5-7-11-21(18)28/h4-11,14-16H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYGJMJPEGZMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CN(N=C3C(=O)N4C(CC5=CC=CC=C54)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-furyl)pyrimidin-5-yl]-1-(pyridin-3-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6132586.png)
![3-(1-{5-[(methylthio)methyl]-2-furoyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6132596.png)
![7-(4-fluorobenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6132597.png)
![7-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B6132598.png)
![1-methyl-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B6132601.png)
![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B6132605.png)
![N-(2,3-dimethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B6132614.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6132617.png)
![N-{2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]ethyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6132646.png)
![7-[4-(benzyloxy)butanoyl]-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6132653.png)
![2-(4-BROMO-2-METHOXYPHENOXY)-N'-[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE](/img/structure/B6132660.png)

![2-(3-butenoyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6132672.png)
